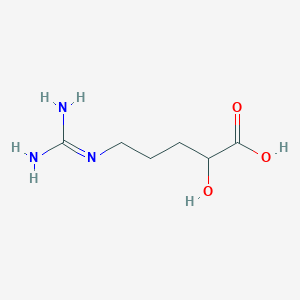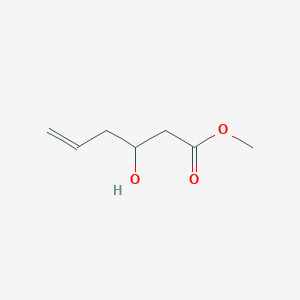
4-Chloro-5-(trifluoromethoxy)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-(trifluoromethoxy)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chloro group and a trifluoromethoxy group in the quinazoline ring enhances its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-(trifluoromethoxy)quinazoline typically involves the reaction of 4-chloroquinazoline with trifluoromethoxy-containing reagents. One common method is the nucleophilic substitution reaction where 4-chloroquinazoline is treated with trifluoromethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of microwave-assisted synthesis and metal-catalyzed reactions can also be employed to optimize the production process.
化学反应分析
Types of Reactions: 4-Chloro-5-(trifluoromethoxy)quinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide and m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Major Products:
Nucleophilic Substitution: Produces substituted quinazolines with various functional groups.
Oxidation: Forms quinazoline N-oxides.
Reduction: Yields dihydroquinazoline derivatives.
科学研究应用
4-Chloro-5-(trifluoromethoxy)quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
属性
分子式 |
C9H4ClF3N2O |
|---|---|
分子量 |
248.59 g/mol |
IUPAC 名称 |
4-chloro-5-(trifluoromethoxy)quinazoline |
InChI |
InChI=1S/C9H4ClF3N2O/c10-8-7-5(14-4-15-8)2-1-3-6(7)16-9(11,12)13/h1-4H |
InChI 键 |
MXUXIANQPONVHY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)C(=NC=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/no-structure.png)
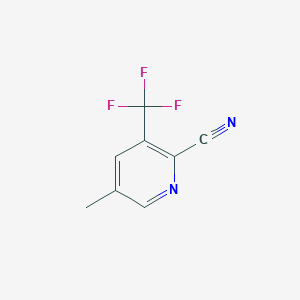
![N-(4-Iodophenyl)-N-methyl-2-[[2-(2-pyridyl)-4-quinazolyl]oxy]propanamide](/img/structure/B13659932.png)
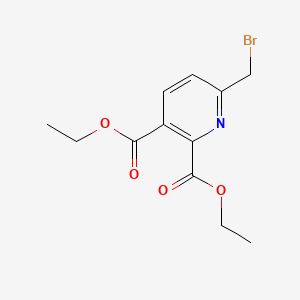
![2-Bromo-5-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13659938.png)
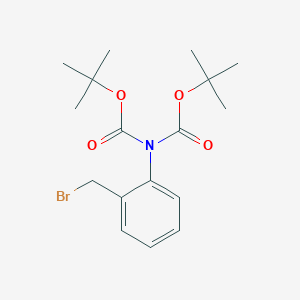
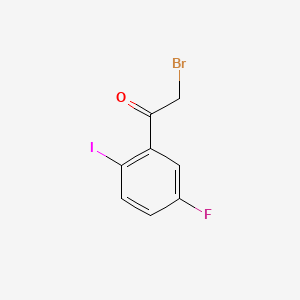
![1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethoxy)methyl]-](/img/structure/B13659949.png)


